molecular formula C13H18OS B13646871 6-(Benzylthio)hexan-2-one

6-(Benzylthio)hexan-2-one

Cat. No.: B13646871
M. Wt: 222.35 g/mol
InChI Key: WMNGNLUDKNYTJB-UHFFFAOYSA-N
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Description

6-(Benzylthio)hexan-2-one (CAS: 189103-47-7) is a sulfur-containing ketone derivative characterized by a hexan-2-one backbone with a benzylthio (-S-CH₂C₆H₅) substituent at the sixth carbon. This compound belongs to the family of alkylthio ketones, where the sulfur atom bridges an aromatic benzyl group and an aliphatic chain. The benzylthio group is known to influence both physicochemical properties (e.g., lipophilicity) and biological activity, as demonstrated in antifungal and enzyme-inhibition studies .

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

6-benzylsulfanylhexan-2-one

InChI

InChI=1S/C13H18OS/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9H,5-7,10-11H2,1H3

InChI Key

WMNGNLUDKNYTJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCSCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic strategy for 6-(Benzylthio)hexan-2-one involves the nucleophilic substitution of a suitable halogenated hexan-2-one derivative with a benzyl thiolate or benzyl thiol under basic conditions. This reaction forms the thioether bond (-S-CH2-Ph) at the 6-position of the hexanone chain.

Method 1: Nucleophilic Substitution Using Potassium Benzylthiolate

  • Starting materials: 6-chlorohexan-2-one or 6-bromohexan-2-one; potassium benzylthiolate.
  • Reagents and conditions: The halogenated ketone is reacted with potassium benzylthiolate in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or under reflux.
  • Mechanism: The benzylthiolate anion acts as a nucleophile, displacing the halogen via an SN2 mechanism.
  • Yields: Typically moderate to high (50–90%) depending on reaction time and purity of reagents.
  • Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography.

This method is supported by analogous syntheses of benzylthio-substituted compounds reported in the literature, where benzyl halides or benzyl thiolates react with halogenated precursors under basic conditions (e.g., potassium carbonate or triethylamine as base) in DMF or THF solvents.

Method 2: Direct Alkylation of Thiol with Halogenated Ketone

  • Starting materials: Benzyl mercaptan (benzyl thiol) and 6-halogenated hexan-2-one.
  • Reagents and conditions: The reaction is carried out in the presence of a base such as potassium carbonate or triethylamine in solvents like acetone, ethanol, or DMF.
  • Procedure: Benzyl mercaptan is deprotonated by the base to form the thiolate anion in situ, which then attacks the electrophilic carbon attached to the halogen on the hexanone derivative.
  • Yields: Reported yields range from 60% to 85%, depending on reaction time and temperature.
  • Purification: Similar to Method 1, purification is achieved by extraction and chromatography.

This method is a common approach for synthesizing benzylthio derivatives, as described in several studies involving the synthesis of 2-(benzylthio)-substituted heterocycles and ketones.

Alternative Synthetic Routes and Considerations

  • Oxidative coupling methods: While oxidative methods are more common for preparing α-imino esters or related compounds, they are less relevant for direct synthesis of 6-(benzylthio)hexan-2-one due to the need for a stable thioether linkage.
  • Use of benzyl halides: Benzyl halides (chloride or bromide) can be used to alkylate thiol-containing hexanone derivatives, forming the benzylthio group via nucleophilic substitution.
  • Base selection: Potassium carbonate and triethylamine are preferred bases as they efficiently generate the thiolate nucleophile without promoting side reactions.
  • Solvent choice: Polar aprotic solvents such as DMF and THF favor SN2 reactions and improve yields.

Data Table: Summary of Preparation Methods for 6-(Benzylthio)hexan-2-one

Method No. Starting Materials Reagents & Conditions Solvent Base Yield (%) Notes Reference
1 6-chlorohexan-2-one + potassium benzylthiolate Stirring at RT or reflux, 2–24 h DMF or THF Potassium carbonate 50–90 SN2 nucleophilic substitution
2 6-bromohexan-2-one + benzyl mercaptan Reflux or RT, base deprotonation of thiol Acetone, ethanol, DMF Triethylamine or K2CO3 60–85 In situ thiolate formation and alkylation

Characterization and Analytical Data

Typical characterization techniques for confirming the structure of 6-(Benzylthio)hexan-2-one include:

  • Infrared (IR) spectroscopy: Characteristic C=O stretching band near 1700 cm⁻¹; C–S stretching bands typically observed around 700–600 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) spectroscopy:
    • ¹H NMR: Signals for methylene protons adjacent to sulfur (S-CH2) typically appear as doublets or multiplets around 3.5–4.5 ppm; aromatic protons of benzyl group appear between 7.2–7.4 ppm; ketone α-protons appear near 2.0–2.5 ppm.
    • ¹³C NMR: Carbonyl carbon resonates near 205 ppm; benzyl methylene carbon near 35–45 ppm; aromatic carbons between 125–140 ppm.
  • Mass spectrometry (MS): Molecular ion peak consistent with molecular weight of 6-(benzylthio)hexan-2-one.
  • Elemental analysis: Confirms C, H, S content consistent with the molecular formula.

These characterization data align with those reported for related benzylthio ketones and thioethers in the literature.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylthio)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the hexan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted hexan-2-one derivatives.

Scientific Research Applications

6-(Benzylthio)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as its role as a precursor for drug development, is ongoing.

    Industry: It may be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)hexan-2-one largely depends on its interaction with specific molecular targets. For instance, in biological systems, the benzylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity. The carbonyl group in the hexan-2-one moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of 6-(Benzylthio)hexan-2-one can be contextualized by comparing it with analogues differing in substituent groups, chain length, or functional groups. Below is a detailed analysis:

Substituent Effects on the Benzylthio Group

Evidence from benzenesulfonamide derivatives (e.g., compounds 34–40 in Molecules, 2014) highlights the critical role of substituents on the benzylthio group in modulating antifungal activity :

Compound Benzylthio Substituent Antifungal Activity (MIC Range) Key Insight
6-(Benzylthio)hexan-2-one None (Ph) Not reported Baseline structure for comparison
6-(4-Chlorobenzylthio)hexan-2-one* 4-Cl Enhanced activity Electron-withdrawing Cl improves activity
6-(3-Trifluoromethylbenzylthio)hexan-2-one* 3-CF₃ Moderate activity Bulky CF₃ reduces potency vs. Cl

Note: Hypothetical analogues inferred from benzenesulfonamide data .

  • Key Trends :
    • Electron-withdrawing groups (e.g., Cl, CF₃) at the para or meta positions enhance antifungal activity by optimizing electronic interactions with biological targets.
    • Bulky substituents (e.g., CF₃, methyl) reduce activity, likely due to steric hindrance .

Comparison with Non-Sulfur Analogues

Removing the sulfur atom or replacing it with oxygen alters reactivity and applications:

Compound Structure Key Differences Applications
6-(Benzyloxy)hexan-2-one Benzyl-O- instead of S Higher polarity, reduced nucleophilicity Solvent or intermediate in synthesis
Hexan-2-one (CAS: 591-78-6) No benzyl or sulfur Simpler structure, lower molecular weight Industrial solvent, fragrance agent

Chlorinated Derivatives

Chlorination at the alkyl chain (e.g., 6-Chlorohexan-2-one, CAS: 10226-30-9) introduces electrophilic sites for nucleophilic substitution:

Compound Reactivity Use Cases
6-Chlorohexan-2-one High (Cl as leaving group) Pharma intermediate, alkylation agent
6-(Benzylthio)hexan-2-one Moderate (stable S-Ph) Target-specific drug design

Physical Properties

Property 6-(Benzylthio)hexan-2-one (estimated) Hexan-2-one (Reference)
Molecular Weight ~236 g/mol 100.16 g/mol
Boiling Point >200°C (high due to benzyl group) 127°C
Solubility Low in water, high in organic solvents Miscible in organics

Biological Activity

6-(Benzylthio)hexan-2-one is an organic compound with the chemical formula C₁₃H₁₈OS. It features a benzylthio group attached to a hexanone structure, which is significant for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics, which may enhance its interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that 6-(benzylthio)hexan-2-one exhibits antimicrobial properties. The presence of the benzylthio moiety is believed to enhance binding interactions with microbial targets, potentially leading to effective inhibition of growth. Compounds with similar structures have shown antibacterial and antifungal activities, indicating that 6-(benzylthio)hexan-2-one may have comparable effects.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The hydrophobic nature of the benzyl group allows for effective π-π stacking interactions, which can facilitate binding to protein targets. This mechanism is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-(benzylthio)hexan-2-one, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeUnique Features
5-(Benzylthio)-1-cyclopentyl-1H-tetrazoleThiazole derivativeContains a tetrazole ring, enhancing biological activity
Ethyl 2-(benzylthio)-6-methyl-4-phenylpyrimidinePyrimidine derivativeExhibits potent antibacterial properties
Benzyl thiocyanateThioetherUsed primarily in organic synthesis and as a reagent

The specific ketone structure combined with the benzylthio group in 6-(benzylthio)hexan-2-one may impart distinct reactivity and biological properties compared to other compounds listed above.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial effects of various thioether compounds found that those similar to 6-(benzylthio)hexan-2-one exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cytotoxic Effects : Research on related Mannich bases has shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing thioether groups demonstrated selective toxicity towards specific cancer types, suggesting that 6-(benzylthio)hexan-2-one could also be explored for anticancer properties.
  • Enzyme Inhibition : Studies have indicated that compounds featuring benzylthio groups can act as inhibitors of key enzymes involved in metabolic processes. This suggests that 6-(benzylthio)hexan-2-one might inhibit specific enzymes, contributing to its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzylthio)hexan-2-one, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidative coupling. A validated approach involves reacting a hexan-2-one derivative (e.g., 6-bromohexan-2-one) with benzyl mercaptan under basic conditions. Key parameters include:

  • Base selection : Potassium tert-butoxide or sodium hydride enhances thiolate ion formation, improving reaction efficiency .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of the benzylthio group during synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 6-(Benzylthio)hexan-2-one?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the benzylthio group (δ ~2.5–3.5 ppm for SCH2_2) and ketone moiety (δ ~210 ppm in 13^{13}C) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies by-products .

Q. What safety precautions are necessary when handling 6-(Benzylthio)hexan-2-one, based on structural analogs?

  • Methodological Answer :

  • Ventilation : Use fume hoods to limit exposure to volatile ketones and thioethers .
  • PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Q. How does the benzylthio substituent influence solubility and reactivity compared to unsubstituted hexan-2-one?

  • Methodological Answer :

  • Solubility : The benzylthio group increases hydrophobicity, reducing water solubility but enhancing compatibility with organic solvents (e.g., DCM, THF) .
  • Reactivity : The thioether acts as a weak electron donor, stabilizing adjacent carbocations in SN1 reactions. Ketone carbonyl remains electrophilic, enabling condensation reactions .

Advanced Research Questions

Q. How can kinetic studies and mechanistic probes elucidate reaction pathways of 6-(Benzylthio)hexan-2-one in nucleophilic substitutions?

  • Methodological Answer :

  • Pseudo-first-order kinetics : Monitor reaction rates under varying benzyl mercaptan concentrations to determine rate laws .
  • Isotopic labeling : Use 18^{18}O-labeled ketones to track carbonyl participation in intermediates via FTIR or MS .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield .
  • By-product analysis : Employ GC-MS or LC-MS to identify side products (e.g., disulfides from oxidation) and adjust reaction conditions (e.g., lower O2_2 levels) .

Q. What thermodynamic properties (e.g., excess molar enthalpies) are critical for understanding its behavior in solvent mixtures?

  • Methodological Answer :

  • Excess enthalpy measurements : Use microcalorimetry to study ternary systems (e.g., hexan-2-one + aromatic solvents + alkanes). Data predict non-ideal mixing behavior, guiding solvent selection for recrystallization .

Q. How do steric/electronic features of 6-(Benzylthio)hexan-2-one affect interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Model interactions with enzymes (e.g., cytochrome P450) to assess binding affinity. The benzylthio group may occupy hydrophobic pockets, while the ketone hydrogen-bonds to active sites .
  • In vitro assays : Test inhibitory effects on metabolic pathways (e.g., lipid peroxidation) using fluorescence-based assays .

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